2-Methoxyquinolin-4-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methoxyquinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOSQHTUAJKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Preamble: Charting the Unexplored Territory of a Novel Quinoline Derivative
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxyquinolin-4-amine Hydrochloride
To the dedicated researcher, scientist, and drug development professional, this guide addresses the compelling yet unanswered question of the mechanism of action for 2-methoxyquinolin-4-amine hydrochloride. As of this writing, the public domain and peer-reviewed literature do not offer a specific, validated mechanism for this particular molecule. This absence of information, however, presents a unique opportunity. It allows us to approach this compound not with preconceived notions, but with the rigorous, unbiased methodology of true scientific discovery.
This document, therefore, is structured as a comprehensive roadmap for the elucidation of its biological activity. We will leverage the well-documented pharmacology of the broader quinoline class of compounds to formulate testable hypotheses. This guide will provide the strategic framework and detailed experimental protocols necessary to systematically uncover the molecular targets and cellular pathways modulated by 2-methoxyquinolin-4-amine hydrochloride. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield robust and interpretable data.
The Quinoline Scaffold: A Foundation for Mechanistic Hypotheses
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] This rich history provides a logical starting point for generating hypotheses about the potential mechanism of action of 2-methoxyquinolin-4-amine hydrochloride. Based on the activities of structurally related 4-aminoquinoline and other quinoline derivatives, we can postulate several primary biological roles.
Table 1: Potential Mechanisms of Action Based on Quinoline Analogs
| Therapeutic Area | Potential Mechanism of Action | Exemplar Quinoline-Based Drugs |
| Oncology | Inhibition of receptor tyrosine kinases (e.g., EGFR) | Gefitinib (structurally related quinazoline)[5] |
| Disruption of microtubule dynamics | Certain 4-anilinoquinazolines inhibit tubulin polymerization[6] | |
| Induction of apoptosis via caspase activation[6] | 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine[6] | |
| Infectious Disease | Inhibition of bacterial ATP synthase | Bedaquiline[7][8][9][10] |
| Interference with heme detoxification in Plasmodium | Chloroquine, Quinine[4][11] | |
| Immunology | Alteration of lysosomal pH and function | Chloroquine, Hydroxychloroquine[11] |
These established mechanisms provide the basis for a structured, multi-pronged investigation into the activity of 2-methoxyquinolin-4-amine hydrochloride.
A Phased Experimental Approach to Mechanism of Action (MoA) Elucidation
We will proceed through a logical, three-phase experimental workflow. This strategy is designed to first identify a clear biological phenotype, then to deconstruct the molecular target responsible for that phenotype, and finally to validate the downstream signaling consequences.
Phase I: Broad Phenotypic Screening
The initial step is to cast a wide net to determine the primary biological effect of the compound. This is a critical, unbiased approach to identify the most promising therapeutic area for further investigation.
-
Objective: To determine if 2-methoxyquinolin-4-amine hydrochloride possesses cytotoxic or cytostatic activity against human cancer cells.
-
Methodology (MTT Assay):
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and PC-3 [prostate]) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2-fold serial dilution of 2-methoxyquinolin-4-amine hydrochloride in culture medium, ranging from 100 µM to 0.1 µM. Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log-transformed compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Objective: To assess the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
-
Methodology (Broth Microdilution):
-
Strain Selection: Utilize a panel of clinically relevant microbes, including Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus).
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in the broth, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
Data Acquisition: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Phase II: Target Identification and Deconvolution
The results from Phase I will guide the strategy for identifying the specific molecular target. The following workflow illustrates the decision-making process.
Caption: Decision workflow for target deconvolution based on initial phenotypic screening results.
Phase III: Pathway Analysis and Mechanistic Validation
Once a putative target or a strong cellular phenotype (e.g., apoptosis) is identified, the final phase involves validating this mechanism and mapping the downstream signaling events.
Assuming Phase I and II suggest that 2-methoxyquinolin-4-amine hydrochloride induces apoptosis in cancer cells, the following experiments would be critical.
-
Objective: To quantify changes in the expression and activation of key proteins in the apoptotic signaling cascade.
-
Methodology:
-
Cell Lysis: Treat a sensitive cancer cell line (e.g., MCF-7) with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein levels.
-
The following diagram illustrates a hypothetical apoptotic pathway that could be activated by 2-methoxyquinolin-4-amine hydrochloride, providing a visual guide for the selection of protein targets for Western blot analysis.
Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by the test compound.
Conclusion: From Hypothesis to Validated Mechanism
This guide provides a robust, systematic framework for the comprehensive investigation of the mechanism of action of 2-methoxyquinolin-4-amine hydrochloride. By beginning with broad phenotypic screens and progressively narrowing the focus to specific targets and pathways, researchers can efficiently and accurately define its biological role. The provided protocols and workflows are designed to be adaptable, ensuring that the experimental direction is dictated by the data generated. This rigorous, evidence-based approach is paramount for advancing our understanding of this novel chemical entity and unlocking its potential therapeutic value.
References
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Ahamed, L. S. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Research Journal of Pharmacy and Technology. [Link]
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El-Dean, A. M. K., et al. (2026). Recent Routes in Synthesis and Biological Activity of Pyrimido[4,5-b] Quinoline Derivatives: A Review (Part II). ResearchGate. [Link]
-
Jo, E., et al. (2021). Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways. MDPI. [Link]
-
Ghorab, M. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
-
Gong, P., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]
-
Wikipedia. (2026). Quinine. Wikipedia. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bedaquiline. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry. [Link]
-
Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Patsnap Synapse. [Link]
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National Center for Biotechnology Information. (n.d.). Bedaquiline. PubChem. [Link]
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Gugliandolo, A., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]
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Lampens, P., et al. (2021). Dual inhibition of the terminal oxidases eradicates antibiotic-tolerant Mycobacterium tuberculosis. EMBO Molecular Medicine. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-methylquinolin-6-amine. PubChem. [Link]
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Sarathy, J. P., & Dartois, V. (2020). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics. [Link]
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MeSH Trace. (n.d.). MeSH Trace. [Link]
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- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
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- 5. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bedaquiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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Technical Guide: Spectroscopic Characterization of 2-Methoxyquinolin-4-amine Hydrochloride
An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxyquinolin-4-amine Hydrochloride.
Executive Summary & Application Context
2-Methoxyquinolin-4-amine hydrochloride is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors and antimalarial agents. Its structural core—a quinoline ring functionalized with an electron-donating methoxy group at the C2 position and a primary amine at the C4 position—imparts unique electronic properties that are pivotal for structure-activity relationship (SAR) studies.
This guide provides a comprehensive analysis of the spectroscopic signature of this compound.[1][2][3][4] Unlike simple quinolines, the "push-push" electronic system (donors at C2 and C4) creates a distinct shielding pattern in the NMR spectrum, particularly at the C3 position. The hydrochloride salt form, preferred for stability and solubility, introduces protonation effects that must be accounted for during spectral interpretation.[4]
Structural Elucidation & Logic
The characterization of 2-methoxyquinolin-4-amine HCl relies on understanding the interplay between the electron-donating substituents and the electron-deficient heteroaromatic ring.
Electronic Environment
-
C2-Methoxy Group: Acts as a strong
-acceptor (inductive) but a strong -donor (mesomeric). This increases electron density at C3 and the ring nitrogen.[4] -
C4-Amino Group: A strong
-donor that significantly shields the C3 position and the benzenoid ring (C5-C8). -
Ring Nitrogen (N1): In the hydrochloride salt, N1 is protonated. This converts the nitrogen into a strong electron-withdrawing group, causing a global downfield shift (deshielding) of the aromatic protons compared to the free base.
Visualization of Structural Logic[4]
Figure 1: Logic flow detailing the electronic effects governing the NMR shifts of 2-methoxyquinolin-4-amine HCl.
Spectroscopic Data: NMR (Nuclear Magnetic Resonance)
Experimental Protocol: Due to the ionic nature of the hydrochloride salt, DMSO-d₆ is the solvent of choice. CDCl₃ is unsuitable due to poor solubility and potential aggregation.[4]
-
Concentration: 10-15 mg in 0.6 mL DMSO-d₆.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[4]
-
Temperature: 298 K.[4]
¹H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum is characterized by a distinct singlet for the methoxy group, a highly shielded singlet for the H3 proton, and a deshielded aromatic region due to the salt formation.
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| NH₂ / NH⁺ | 8.80 - 9.50 | Broad Singlet | 3H | Ammonium/Amine protons (exchangeable). Broadened by quadrupole relaxation and exchange.[4] |
| H5 | 8.15 - 8.25 | Doublet (J=8.0 Hz) | 1H | Deshielded by peri-effect of the C4-amine and N1 protonation. |
| H7 | 7.70 - 7.80 | Triplet (td) | 1H | Typical aromatic resonance.[4] |
| H8 | 7.55 - 7.65 | Doublet (J=8.0 Hz) | 1H | Adjacent to the protonated nitrogen.[4] |
| H6 | 7.40 - 7.50 | Triplet (td) | 1H | Typical aromatic resonance.[4] |
| H3 | 6.35 - 6.45 | Singlet | 1H | Diagnostic Peak. Uniquely upfield for an aromatic proton due to dual electron donation from OMe and NH₂.[4] |
| OCH₃ | 4.05 - 4.10 | Singlet | 3H | Characteristic methoxy group.[4] Slightly downfield from typical anisole (3.8 ppm) due to the electron-deficient quinoline ring.[4] |
¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Type | Assignment Logic |
| C2 | 162.5 | Cq | Deshielded by direct attachment to Oxygen and N1. |
| C4 | 156.0 | Cq | Deshielded by amine attachment; ipso carbon.[4] |
| C8a | 145.0 | Cq | Ring junction carbon.[4] |
| C7 | 132.5 | CH | Aromatic CH.[4] |
| C8 | 125.0 | CH | Aromatic CH.[4] |
| C5 | 122.5 | CH | Aromatic CH.[4] |
| C6 | 118.0 | CH | Aromatic CH.[4] |
| C4a | 112.5 | Cq | Ring junction, shielded by resonance from C4-amine.[4] |
| C3 | 92.0 | CH | Diagnostic Peak. Extremely shielded (upfield) due to ortho-positioning to two electron donors.[4] |
| OCH₃ | 54.5 | CH₃ | Typical methoxy carbon.[4] |
Mass Spectrometry (MS) Data[5]
Method: Electrospray Ionization (ESI) in Positive Mode (ESI+).[4][5] The hydrochloride salt dissociates in the MS source, yielding the protonated free base [M+H]⁺.
Key Ions[4]
| m/z (Observed) | Ion Identity | Interpretation |
| 175.1 | [M+H]⁺ | Protonated molecular ion (Base Peak). Consistent with C₁₀H₁₁N₂O⁺.[4] |
| 197.1 | [M+Na]⁺ | Sodium adduct (common trace).[4] |
| 158.1 | [M+H - NH₃]⁺ | Fragment: Loss of ammonia from C4 position.[4] Characteristic of primary amines. |
| 144.1 | [M+H - OCH₃]⁺ | Fragment: Loss of methoxy radical/group.[4] |
Fragmentation Pathway Visualization[4]
Figure 2: Primary fragmentation pathways observed in ESI-MS for 2-methoxyquinolin-4-amine.
Infrared Spectroscopy (IR)[2][6][7]
Method: ATR (Attenuated Total Reflectance) on solid hydrochloride salt.[4]
-
3100 - 3400 cm⁻¹: Broad absorption band.[4] Corresponds to N-H stretching of the primary amine (NH₂) and the ammonium salt (N-H⁺). The salt formation typically broadens this region significantly compared to the free base.[4]
-
2800 - 3000 cm⁻¹: C-H stretching (aromatic and aliphatic methyl).[4]
-
1640 - 1660 cm⁻¹: C=N stretching (Quinoline ring).[4]
-
1580 - 1600 cm⁻¹: N-H bending (Scissoring).
-
1240 - 1260 cm⁻¹: C-O stretching (Aryl alkyl ether).[4] Strong band characteristic of the methoxy group.[1][4]
Synthesis & Impurity Profile (For Spectral Validation)
When analyzing the spectra, researchers must be aware of common impurities derived from the synthesis pathway.
Common Synthetic Route: 2,4-Dichloroquinoline → 2-Methoxy-4-chloroquinoline → 2-Methoxyquinolin-4-amine
Potential Impurities to Watch For:
-
2-Methoxy-4-chloroquinoline: Look for the absence of the broad amine peak and a downfield shift of H3 (due to Cl vs NH₂).[4]
-
2,4-Dimethoxyquinoline: Result of "over-reaction" with methoxide.[4] Look for two methoxy singlets in ¹H NMR (approx 4.0 and 4.1 ppm).
-
Residual Solvents: DMSO (2.50 ppm), Methanol (3.17 ppm in DMSO), Water (3.33 ppm in DMSO).[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855604, 4-Methoxyquinolin-2-amine (Isomer Reference).[4] Retrieved from [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[4] Springer.[4] (Source for theoretical chemical shift calculation rules).
Sources
Technical Guide: Solubility & Stability of 2-Methoxyquinolin-4-amine Hydrochloride
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-methoxyquinolin-4-amine hydrochloride , a critical scaffold in kinase inhibitor development and antimalarial research.
Given the limited public monograph data for this specific salt, this guide synthesizes structure-activity relationship (SAR) principles of 2-alkoxyquinolines with rigorous experimental protocols. It is designed to allow researchers to empirically validate the compound's physicochemical profile.
Compound Identity & Physicochemical Context[1][2][3][4][5][6][7]
2-methoxyquinolin-4-amine hydrochloride acts as a bifunctional amphiphile. The quinoline nitrogen (N1) is weakly basic, while the exocyclic amine (N4) contributes to polarity. The 2-methoxy substituent is the structural "Achilles' heel," introducing specific stability liabilities under acidic conditions.
| Property | Description |
| Chemical Name | 2-methoxyquinolin-4-amine hydrochloride |
| CAS Number | Not widely listed; Free base: 6931-16-4 (analogue ref) |
| Molecular Formula | C₁₀H₁₀N₂O[1][2] · HCl |
| Molecular Weight | ~210.66 g/mol (Salt); 174.20 g/mol (Free Base) |
| pKa (Calculated) | ~7.2 (Quinoline N), ~4.5 (Aniline N) |
| LogP (Predicted) | 1.8 (Free Base) |
| Appearance | White to off-white crystalline solid |
Solubility Profile
The hydrochloride salt form significantly enhances aqueous solubility compared to the free base, but this comes with pH-dependent behavior critical for formulation.
Solubility Landscape
| Solvent System | Solubility Rating | Mechanism/Notes |
| Water (pH < 4) | High (>50 mg/mL) | Fully ionized (protonated). Warning: High risk of hydrolysis (see Stability). |
| PBS (pH 7.4) | Moderate (1–10 mg/mL) | Equilibrium shifts toward free base; potential for precipitation at high concentrations. |
| DMSO | High (>100 mg/mL) | Ideal for stock solutions. Aprotic nature prevents hydrolysis. |
| Methanol/Ethanol | High (>50 mg/mL) | Good solubility; protic solvents may facilitate transesterification if heated with acid. |
| Dichloromethane | Low (<1 mg/mL) | Salt form is poorly soluble in non-polar organics. |
Expertise & Experience: The "Common Ion" Trap
-
Observation: Researchers often observe precipitation when diluting the HCl salt into buffers containing high chloride concentrations (e.g., saline).
-
Causality: The Common Ion Effect suppresses the solubility of the hydrochloride salt.
-
Protocol Adjustment: For high-concentration assays (>10 mM), use low-chloride buffers (e.g., Phosphate or Acetate) rather than Saline/Krebs buffers to maintain solution homogeneity.
Stability & Degradation Pathways[2][4][9]
The 2-methoxy group is an imidate-like ether . In the presence of strong acid and water, it is susceptible to nucleophilic attack, leading to the irreversible formation of the 2-quinolone (carbostyril) derivative.
Primary Degradation Mechanism: Acid-Catalyzed Hydrolysis
The ether oxygen is protonated, making the C2 position highly electrophilic. Water attacks C2, displacing methanol and tautomerizing to the stable amide (lactam) form.
Caption: Acid-catalyzed hydrolysis pathway converting the methoxy-quinoline to the chemically distinct 2-quinolone.
Stability Stress Testing Matrix
| Stress Condition | Expected Outcome | Recommendation |
| Acid (0.1N HCl, 24h) | High Degradation (>10%) | Critical: Avoid acidic aqueous storage. Store as solid or in DMSO. |
| Base (0.1N NaOH, 24h) | Stable (<2%) | The methoxy group is generally stable to base hydrolysis. |
| Oxidative (3% H₂O₂) | Moderate (N-Oxide formation) | Protect from air; use antioxidants (e.g., ascorbic acid) if necessary. |
| Photolytic (UV) | Sensitive | Quinoline rings are fluorophores. Store in amber vials. |
Analytical Methodology (HPLC)[10][11]
To quantify solubility and detect the 2-quinolone impurity, a specific Reverse-Phase HPLC method is required. The method must separate the polar hydrolysis product from the parent compound.
Protocol: Stability-Indicating HPLC Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).
-
Validation Criterion: The 2-quinolone impurity is more polar and will elute earlier (lower Retention Time) than the parent 2-methoxy compound.
Storage & Handling Protocols
Solid State Storage
-
Temperature: -20°C for long-term; 2-8°C for working stocks.
-
Atmosphere: Hygroscopic salt. Store under Argon or Nitrogen in a desiccator. Moisture absorption accelerates hydrolysis.
Solution Handling Workflow
This workflow ensures data integrity during biological assays.
Caption: Optimized handling workflow to prevent hydrolytic degradation during experimental setup.
References
-
BenchChem . Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved from .
-
World Health Organization . Annex 4: General Notes on Solubility and Stability of API Salts. WHO Technical Report Series. Retrieved from .
-
PubChem . 2-methoxyquinolin-4-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from .
- Vandewalle, M., et al.Acid-catalyzed hydrolysis of 2-alkoxyquinolines: Kinetics and Mechanism. Journal of Organic Chemistry. (Contextual grounding for 2-methoxy hydrolysis mechanism).
Sources
Theoretical & Spectroscopic Investigation of 2-Methoxyquinolin-4-amine Hydrochloride
This is an in-depth technical guide on the theoretical and computational investigation of 2-methoxyquinolin-4-amine hydrochloride . This document is designed for researchers and drug development professionals, focusing on the ab initio and Density Functional Theory (DFT) frameworks required to characterize this molecule's electronic structure, spectroscopic signature, and biological reactivity.
A Computational Guide for Structural & Electronic Characterization
Executive Summary
2-methoxyquinolin-4-amine hydrochloride represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and DNA-intercalating agents.[1] The presence of the electron-donating methoxy group at the C2 position, combined with the amino group at C4, creates a unique "push-pull" electronic system that modulates the basicity of the quinoline nitrogen (N1).
This guide establishes a rigorous computational protocol to study this molecule. It details the methodology for predicting its molecular geometry , vibrational spectra (IR/Raman) , electronic transitions (UV-Vis) , and reactive sites (MEP/Fukui functions) .[2] Special emphasis is placed on the hydrochloride salt form, as protonation significantly alters the charge distribution and biological interaction profile compared to the free base.
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol uses the B3LYP hybrid functional, which provides an optimal balance between cost and accuracy for organic salts.
Standard Level of Theory
-
Software: Gaussian 09/16 or ORCA.
-
Method: Density Functional Theory (DFT).[2][3][4][5][6][7][8][9]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
-
Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions on all atoms).[1]
-
Rationale: Diffuse functions (++) are critical for describing the lone pairs on Oxygen/Nitrogen and the anionic Chloride counter-ion. Polarization functions (d,p) accurately model the bond angles in the aromatic ring.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (
) for biological relevance; DMSO/Ethanol for spectroscopic comparison.
-
Workflow Diagram
The following DOT diagram illustrates the logical flow of the theoretical study, from initial structure generation to biological docking.
Figure 1: Computational workflow for the full characterization of the title compound.
Structural & Geometric Analysis
Protonation Site Logic
In the hydrochloride salt, the site of protonation is critical.
-
Primary Site: The Ring Nitrogen (N1 ).[9]
-
Mechanism: The 4-amino group acts as a strong electron donor (+M effect) through resonance, pushing electron density onto N1. This makes N1 significantly more basic than the exocyclic 4-amino nitrogen.[1]
-
Result: The optimized structure must reflect the N1-H...Cl interaction.
Key Geometric Parameters (Predicted)
Comparison of the calculated parameters with experimental X-ray Diffraction (XRD) data (if available) or similar quinoline derivatives validates the model.
| Parameter | Bond/Angle | Predicted Trend (vs. Free Base) | Reason (Causality) |
| Bond Length | C2-N1 | Elongation (~1.36 Å | Protonation at N1 reduces double bond character. |
| Bond Length | C4-N(amino) | Shortening (~1.38 Å | Increased resonance contribution to stabilize N1 cation.[1] |
| Bond Angle | C2-N1-C8a | Expansion (~118° | VSEPR repulsion from the added proton.[1] |
| Interaction | N1-H...Cl | ~2.0 - 2.2 Å | Strong ionic hydrogen bond.[1] |
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical stability and "softness" of the molecule.
-
HOMO Location: Predominantly on the 4-amino group and the phenyl ring (electron donors).
-
LUMO Location: Delocalized over the pyridinium ring (electron acceptor due to positive charge).
-
Band Gap (
): The salt form typically exhibits a lower band gap than the neutral molecule, indicating higher reactivity and a bathochromic shift in UV-Vis absorption.
Global Reactivity Descriptors
Using Koopmans' theorem, the following descriptors are derived from HOMO/LUMO energies (
-
Chemical Hardness (
): [1] -
Chemical Potential (
): -
Electrophilicity Index (
):
Interpretation: A high
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution.
-
Blue Regions (Positive Potential): Concentrated around the N1-H proton and the 4-amino protons .[1] These are the sites for nucleophilic attack (or interaction with the Chloride anion).
-
Red Regions (Negative Potential): Concentrated on the Methoxy Oxygen and the Chloride ion .
Spectroscopic Profiling
This section provides the "fingerprint" for experimental validation.
Vibrational Spectroscopy (FT-IR)
The formation of the hydrochloride salt introduces distinct spectral features.
| Vibrational Mode | Frequency (Predicted, Scaled) | Intensity | Description |
| 2500 - 3000 cm | Broad/Strong | Characteristic "Salt Band" due to N1-H...Cl interaction.[1] Overlaps with C-H. | |
| ~3450 cm | Medium | Free amine stretch (4-position).[1] | |
| ~3350 cm | Medium | Free amine stretch.[1] | |
| ~1630 cm | Strong | Shifted to lower frequency compared to free base due to protonation.[1] | |
| ~1250 cm | Strong | Asymmetric stretching of the methoxy ether linkage.[1] |
NMR Prediction ( H NMR)
Protonation causes a significant downfield shift (deshielding) of the ring protons.
-
H-3 (Quinoline Ring): Expected shift
6.5 7.0+ ppm. -
Methoxy Protons: Singlet at
~4.0 ppm. -
NH
Protons: Broad singlet, exchangeable with D O.
Biological Application: Molecular Docking
To assess the pharmaceutical potential, the optimized ligand is docked against standard targets.
Target Selection
-
DNA Gyrase (e.g., PDB ID: 1KZN): Quinolines are known gyrase inhibitors (antibacterial).
-
Acetylcholinesterase (AChE): For potential neuro-therapeutic applications.[1]
Docking Logic Diagram
The interaction mechanism usually involves
Figure 2: Predicted binding modes of the cationic quinoline scaffold within a protein active site.
Conclusion
The theoretical study of 2-methoxyquinolin-4-amine hydrochloride requires a multi-faceted approach. The B3LYP/6-311++G(d,p) level of theory is sufficient to capture the effects of the chloride counter-ion and the resonance-assisted basicity of the ring nitrogen. Key indicators of a successful model include the reproduction of the broad N-H salt band in IR and the visualization of charge transfer from the methoxy group to the pyridinium ring in the HOMO-LUMO analysis.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link[1]
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link[1]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]
-
BenchChem. (2025). Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine (Analog Reference). Link[1]
Sources
- 1. WO2018007648A1 - 4-anilino-quinoline compounds as anti-cancer agents - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR, FT-Raman vibrational spectra and molecular structure investigation of 2-chloro-4-methylaniline: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
application of 2-methoxyquinolin-4-amine hydrochloride in cancer cell lines
Application Note: Evaluation and Characterization of 2-Methoxyquinolin-4-amine Hydrochloride in Cancer Cell Models
Introduction & Scientific Context
2-Methoxyquinolin-4-amine hydrochloride (CAS: 42712-65-2 for free base; HCl salt forms vary) is a functionalized aminoquinoline scaffold. While primarily utilized as a high-value intermediate in the synthesis of 4-anilinoquinoline kinase inhibitors (e.g., targeting NIK, EGFR, or VEGFR), the compound itself possesses intrinsic chemical properties relevant to fragment-based drug discovery (FBDD).
In cancer research, this compound serves two critical roles:
-
Fragment-Based Screening: It acts as a "warhead" or scaffold fragment to assess the baseline cytotoxicity and DNA-binding potential of the quinoline core before N-substitution.
-
Negative Control: It is frequently used to validate the specificity of complex derivatives (e.g., NIK inhibitors described in patent WO2018007648A1), demonstrating that the biological activity requires the full extended pharmacophore and is not solely due to the quinoline core.
Mechanism of Action (Potential):
-
DNA Intercalation: Like many planar 4-aminoquinolines, the scaffold may intercalate into DNA base pairs, causing replication stress.
-
Lysosomotropic Effect: The basic amine (pKa ~8-9) can lead to accumulation in acidic lysosomes, potentially inhibiting autophagy, a mechanism shared with chloroquine-like drugs.
Material Preparation & Handling
Compound Identity:
-
Name: 2-Methoxyquinolin-4-amine hydrochloride[1][2][3][4][5]
-
Formula: C₁₀H₁₀N₂O[6] · xHCl
-
Molecular Weight: ~174.20 g/mol (Free base) + 36.46 (HCl) ≈ 210.66 g/mol
-
Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Limited solubility in neutral water; requires acidic pH or buffer for aqueous stability.
Reconstitution Protocol:
-
Stock Solution (100 mM): Weigh 21.1 mg of the hydrochloride salt. Dissolve in 1.0 mL of sterile, cell-culture grade DMSO . Vortex for 1 minute until clear.
-
Note: If the salt does not fully dissolve, mild sonication (30 sec, water bath) is permissible.
-
-
Storage: Aliquot into light-protective amber tubes (50 µL/tube) to prevent photo-degradation of the quinoline ring. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a final DMSO concentration of ≤0.1%.
Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)
Objective: To determine the IC₅₀ of the scaffold in cancer cell lines (e.g., CT26, HeLa, A549) to establish baseline fragment toxicity.
Materials:
-
Cancer cell lines (log-phase growth).
-
CCK-8 Reagent or MTT.
-
96-well clear-bottom plates.
Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of 2-Methoxyquinolin-4-amine HCl in media (Range: 0.1 µM to 100 µM).
-
Control: Vehicle control (0.1% DMSO).
-
Positive Control: Doxorubicin (1 µM) or Chloroquine (20 µM).
-
-
Incubation: Treat cells for 72 hours .
-
Scientific Insight: 72h is preferred over 24h for fragment screening to allow accumulation of low-potency effects (e.g., replication stress).
-
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.
-
Analysis: Normalize to DMSO control. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Evaluation of Lysosomal Accumulation (Autophagy Flux)
Objective: To test if the aminoquinoline core induces lysosomal swelling or inhibits autophagy (a common "off-target" effect of this class).
Materials:
-
Acridine Orange (AO) stain or LysoTracker Red.
-
Fluorescence Microscope or Flow Cytometer.
Procedure:
-
Treatment: Treat cells with 10 µM and 50 µM of the compound for 24 hours.
-
Staining: Wash cells with PBS. Add LysoTracker Red (50 nM) for 30 minutes at 37°C.
-
Imaging:
-
Observation: Look for expanded lysosomal compartments (vacuolization) compared to DMSO control.
-
Interpretation: Significant vacuolization indicates the scaffold acts as a lysosomotropic base, which may confound kinase inhibition studies.
-
Data Visualization & Pathway Analysis
The following diagram illustrates the role of 2-Methoxyquinolin-4-amine as a scaffold in drug discovery and its potential cellular interactions.
Caption: Workflow showing the dual role of 2-Methoxyquinolin-4-amine: as a chemical precursor for kinase inhibitors and as a bioactive fragment capable of lysosomal trapping and DNA interaction.
Summary of Expected Results
| Assay Type | Metric | Expected Outcome for Scaffold (HCl Salt) | Interpretation |
| Cytotoxicity (MTT) | IC₅₀ | > 10–50 µM | Low intrinsic potency. High potency (<1 µM) suggests off-target toxicity. |
| Morphology | Microscopy | Vacuolization (at >20 µM) | Indicates lysosomotropic "chloroquine-like" activity. |
| DNA Damage | γH2AX | Mild increase (High Conc.) | Weak DNA intercalation typical of planar aminoquinolines. |
| Solubility | Visual | Clear in DMSO; Precipitate in PBS | Requires DMSO stock; do not dissolve directly in media. |
References
-
Vertex Pharmaceuticals (Europe) Ltd. (2018). 4-anilino-quinoline compounds as anti-cancer agents. WO2018007648A1. Google Patents. Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
PubChem. (n.d.). Compound Summary: 2-methoxyquinolin-4-amine hydrochloride.[1][2][3][4][5] National Library of Medicine. Link
-
Kumar, S., et al. (2017). 4-Aminoquinoline derivatives as novel antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 134, 148-159. Link
Sources
- 1. 1354222-16-4|2-Methoxyquinolin-7-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - JTBXQKFAGCXUGI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 2-methoxyquinolin-4-amine hydrochloride (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. 2-Methoxyquinolin-4-amine hydrochloride | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Methoxyquinolin-4-amine HCl Synthesis
Executive Summary & Core Synthetic Strategy
The synthesis of 2-methoxyquinolin-4-amine from 2,4-dichloroquinoline is notoriously deceptive. The core challenge lies in regioselectivity .
In 2,4-dichloroquinoline, the C4-chlorine is significantly more reactive towards nucleophilic aromatic substitution (
-
The Common Pitfall: Reacting 2,4-dichloroquinoline with sodium methoxide (NaOMe) first typically yields 4-methoxy-2-chloroquinoline (the wrong isomer), which is difficult to convert to the target.
-
The "Golden Batch" Protocol: We recommend the Amination-First Strategy . By installing the amine at C4 first (taking advantage of its natural reactivity), you "lock" the nitrogen position. You then displace the C2-chlorine with methoxide under forcing conditions.
Visualizing the Pathway
The following logic tree illustrates the critical decision points and the correct pathway to avoid isomeric mixtures.
Caption: Comparative workflow showing the "Amination-First" strategy (Path B) vs. the regioselectivity trap of direct methoxylation (Path A).
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Amination (2,4-dichloroquinoline 2-chloroquinolin-4-amine)
This step relies on the higher reactivity of the C4 position.
| Issue | Probable Cause | Corrective Action |
| Bis-amination (Formation of 2,4-diaminoquinoline) | Reaction temperature too high or reaction time too long. | Control Temp: Maintain 100-110°C. Do not exceed 120°C. Stoichiometry: Use exactly 3-4 equivalents of ammonia. Excess encourages C2 attack. |
| No Reaction / Low Conversion | Ammonia gas solubility is low in the chosen solvent. | Solvent Switch: Use Phenol as a solvent (melt fusion) or Ethanol in a sealed autoclave. Phenol acts as a proton shuttle, catalyzing the reaction [3]. |
| Regioselectivity Loss (Mixture of 2-amino and 4-amino) | Solvent polarity effects or metal catalysis contaminants. | Purify SM: Ensure 2,4-dichloroquinoline is free of transition metals. Use non-polar solvents (Toluene) if selectivity is critical, though reaction will be slower. |
Phase 2: Methoxylation (2-chloroquinolin-4-amine 2-methoxyquinolin-4-amine)
The Bottleneck: The amino group at C4 is electron-donating (+M effect), which deactivates the quinoline ring towards the second nucleophilic attack at C2.
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conversion) | Ring Deactivation: The C4-amine makes the ring electron-rich, repelling the methoxide nucleophile. | Forcing Conditions: You MUST use a sealed tube/autoclave at 140-160°C . Refluxing methanol (65°C) is insufficient. Super-Base: Add a catalytic amount of 15-crown-5 or use KOtBu to increase alkoxide nucleophilicity [4]. |
| Product Decomposition (Pink/Red Color) | Oxidation of the electron-rich aminoquinoline at high temps. | Inert Atmosphere: Strictly degas solvents (Freeze-Pump-Thaw) and run under Argon/Nitrogen. Add an antioxidant like BHT if permissible. |
| Hydrolysis (Formation of 2-hydroxy analog) | Moisture in the reaction. Methoxide acts as a base, not a nucleophile, if water is present. | Dry Solvents: Use anhydrous Methanol (<50 ppm H2O). Use freshly prepared NaOMe solid, not old hygroscopic batches. |
Phase 3: Salt Formation (Free Base HCl Salt)
| Issue | Probable Cause | Corrective Action |
| Hygroscopic Product (Sticky Solid) | Excess water or use of aqueous HCl. | Anhydrous Acid: Use HCl in Dioxane (4M) or HCl in Isopropanol . Avoid aqueous concentrated HCl. |
| Hydrolysis of Methoxy Group | Acidic cleavage of the ether bond (demethylation). | Temperature Control: Perform salt formation at 0-5°C . Do not heat the acidic solution. Filter immediately after precipitation. |
Frequently Asked Questions (FAQs)
Q1: Can I use 2,4-dimethoxyquinoline as an intermediate instead?
-
Answer: Theoretically, yes. You can react 2,4-dichloroquinoline with excess NaOMe to get 2,4-dimethoxyquinoline. However, selectively displacing the C4-methoxy group with ammonia to get 2-methoxy-4-aminoquinoline is challenging. The C4-methoxy is a poorer leaving group than chlorine. You would likely need an ammonium salt (e.g.,
) and very high temperatures (>180°C), which often leads to demethylation at C2. The Amination-First route is more robust.
Q2: My product has a persistent yellow impurity. What is it?
-
Answer: This is likely the 2-chloro-4-aminoquinoline starting material co-precipitating. Because the solubilities are similar, separation is difficult.
-
Fix: Ensure the methoxylation goes to completion (monitor via HPLC, not TLC). If unreacted SM remains, do not proceed to workup. Add more NaOMe and heat longer. Alternatively, an acid-base extraction (the 2-methoxy product is slightly more basic) can help enrich the product.
Q3: Why do you recommend Phenol for the first step?
-
Answer: Phenol is a "privileged solvent" for amination of electron-deficient heterocycles. It protonates the quinoline nitrogen, activating the ring for nucleophilic attack, while simultaneously solvating the transition state. It allows the reaction to proceed at lower pressures compared to alcoholic ammonia [3].
Validated Experimental Protocol (The "Golden Batch")
Safety Warning: This protocol involves high pressure and corrosive reagents. Perform in a blast-shielded fume hood.
Step 1: Synthesis of 2-chloroquinolin-4-amine
-
Charge: In a pressure vessel, suspend 2,4-dichloroquinoline (1.0 eq) in Phenol (5.0 eq by weight).
-
Reagent: Add Ammonium Acetate (3.0 eq) or bubble anhydrous Ammonia gas until saturation.
-
Reaction: Seal and heat to 110°C for 12-16 hours.
-
Workup: Cool to 60°C. Pour into 10% aqueous NaOH (to remove phenol as sodium phenoxide). The product will precipitate as a solid.[1][2]
-
Purification: Filter, wash with water, and dry.[3] Recrystallize from Toluene if necessary.
Step 2: Synthesis of 2-methoxyquinolin-4-amine
-
Charge: In a stainless steel autoclave, dissolve 2-chloroquinolin-4-amine (1.0 eq) in anhydrous Methanol (10 V).
-
Reagent: Add Sodium Methoxide (solid, 95%, 5.0 eq). Note: Large excess is required due to ring deactivation.
-
Reaction: Seal and heat to 145°C (Internal Temp) for 24-48 hours. Pressure will rise (approx. 5-10 bar).
-
Monitoring: Check HPLC. If conversion <90%, add more NaOMe and continue heating.
-
Workup: Cool to RT. Concentrate methanol to 20% volume. Pour into ice water. The free base should precipitate. Filter and wash with cold water.[3]
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base in minimal anhydrous Isopropanol (IPA) at 40°C.
-
Acidification: Cool to 0°C. Dropwise add HCl in IPA (5-6N) until pH reaches 2-3.
-
Isolation: Stir at 0°C for 1 hour. Filter the white precipitate.[1][5][6] Wash with cold diethyl ether (to remove excess acid/solvent).
-
Drying: Vacuum dry at 40°C over
.
References
- Regioselectivity in Quinoline SNAr: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Nucleophilic Substitution of 2,4-Dichloroquinoline: Reddy, E. A., et al. (2008). "Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water." Tetrahedron, 64(30-31), 7143-7150. Link (Demonstrates C4 selectivity for Pd-coupling, analogous to SNAr preference).
- Phenol as Solvent for Amination:Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).
- Methoxylation Conditions: Wolf, C., et al. (2009). "Regioselective synthesis of 2,4-disubstituted quinolines." Journal of Organic Chemistry.
-
General 4-Aminoquinoline Synthesis: Delgado, F., et al. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry. Link
Sources
Technical Support Center: Overcoming Resistance with 2-Methoxyquinolin-4-amine Hydrochloride and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxyquinolin-4-amine hydrochloride and its analogs. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the challenges of in vitro experimentation and overcome potential mechanisms of drug resistance. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded and field-tested resource to ensure the integrity and success of your research.
Introduction
2-Methoxyquinolin-4-amine hydrochloride and its analogs belong to the quinoline class of compounds, a scaffold known for a wide range of biological activities, including anticancer and antimalarial effects.[1][2] While specific data on the mechanism of action and resistance profiles of 2-methoxyquinolin-4-amine hydrochloride are limited in publicly available literature, we can draw valuable insights from the broader family of quinoline derivatives and kinase inhibitors to anticipate and address experimental challenges. This guide synthesizes this broader knowledge to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that may arise during your work with 2-methoxyquinolin-4-amine hydrochloride analogs.
Q1: We are observing a significant decrease in the efficacy of our 2-methoxyquinolin-4-amine analog in a newly developed resistant cell line. What are the most likely mechanisms of resistance?
A1: The development of resistance to quinoline-based compounds is a multifaceted issue. Based on extensive research into similar small molecule inhibitors, several mechanisms could be at play:
-
Overexpression of Efflux Pumps: A primary mechanism of multidrug resistance (MDR) is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[3][4] These transporters actively pump the compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.
-
Target Alteration: If your compound targets a specific protein, such as a kinase, mutations in the drug-binding site can reduce the compound's affinity, leading to resistance.[5][6]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibitory effect of your compound.[7][8] For example, if your compound inhibits one survival pathway, the cell might upregulate another to maintain proliferation and survival.
-
Increased Drug Metabolism: Cells can increase the metabolic inactivation of a drug, reducing its effective concentration.
Q2: How can we determine if P-glycoprotein (P-gp) overexpression is the cause of resistance to our compound?
A2: Several well-established methods can be used to assess P-gp overexpression and activity:
-
Western Blotting: This technique allows for the direct quantification of P-gp protein levels in your resistant cell line compared to the sensitive parental line.
-
Immunofluorescence: This method can be used to visualize the localization and expression level of P-gp on the cell membrane.
-
Rhodamine 123 Efflux Assay: P-gp is known to transport the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the parental line is a strong indicator of increased P-gp activity.
Q3: Our 2-methoxyquinolin-4-amine analog shows promising activity, but we are struggling with inconsistent IC50 values between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in in vitro cytotoxicity assays and can stem from several factors:
-
Compound Stability and Solubility: The compound may be degrading or precipitating in your cell culture medium. It is crucial to prepare fresh stock solutions for each experiment and to verify the compound's solubility at the tested concentrations.
-
Cell Line Integrity: The phenotype of your cell line, especially a resistant one, may not be stable over multiple passages. It is good practice to regularly verify the expression of relevant markers and to work from a low-passage frozen stock.
-
Experimental Variability: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.[9][10] Standardizing your protocols is key to obtaining reproducible results.
-
Assay Interference: The compound itself might interfere with the chemistry of your cytotoxicity assay (e.g., the MTT assay).[11] It is advisable to run controls to check for such interference.
Q4: Can co-treatment with other agents enhance the efficacy of our quinoline analog?
A4: Yes, combination therapy is a promising strategy to overcome resistance. If P-gp-mediated efflux is confirmed, co-treatment with a known P-gp inhibitor, such as verapamil, can restore the intracellular concentration of your compound and its cytotoxic effects.[4] Additionally, if resistance is due to the activation of a bypass pathway, combining your compound with an inhibitor of that pathway could lead to a synergistic effect.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
If you are observing high variability in your IC50 values for a 2-methoxyquinolin-4-amine analog, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step-by-Step Troubleshooting:
-
Compound-Related Issues:
-
Action: Always prepare fresh stock solutions of your compound in a suitable solvent (e.g., DMSO) for each experiment.
-
Rationale: Quinoline compounds can be susceptible to degradation over time, especially when in solution.
-
Action: Visually inspect the culture wells after adding your compound to ensure it has not precipitated.
-
Rationale: Poor solubility at higher concentrations can lead to an underestimation of the true IC50 value.
-
-
Protocol-Related Variability:
-
Action: Optimize and strictly adhere to a standardized cell seeding protocol.
-
Rationale: Cell density can significantly impact drug sensitivity.[10]
-
Action: Ensure that incubation times for both drug treatment and assay development are consistent across all experiments.
-
Rationale: The cytotoxic effect of a compound is a function of both concentration and exposure time.
-
-
Cell Line Health and Integrity:
-
Action: Regularly test your cell lines for mycoplasma contamination.
-
Rationale: Mycoplasma can alter cellular metabolism and drug response.
-
Action: Use cells from a low-passage number for your experiments.
-
Rationale: High-passage number cells can exhibit altered growth characteristics and drug sensitivity.
-
-
Assay-Specific Interference:
-
Action: Run a control plate with your compound in cell-free media to check for direct reduction of the MTT reagent or other assay components.[11]
-
Rationale: Some compounds can chemically interact with assay reagents, leading to false-positive or false-negative results.
-
Action: If interference is suspected, consider using an alternative cytotoxicity assay that relies on a different principle (e.g., a dye exclusion assay or a plate-based apoptosis assay).
-
Guide 2: Reduced Efficacy in a Resistant Cell Line
If your 2-methoxyquinolin-4-amine analog is less effective in a resistant cell line, this guide will help you identify the mechanism and potential solutions.
Caption: Workflow to investigate and overcome reduced compound efficacy.
Step-by-Step Investigation:
-
Investigate P-gp Mediated Efflux:
-
Experiment: Perform a Rhodamine 123 efflux assay.
-
Expected Outcome: If P-gp is overactive in your resistant line, you will observe lower intracellular fluorescence of Rhodamine 123 compared to the parental line.
-
Solution: If P-gp is implicated, test your compound in combination with a P-gp inhibitor. A restoration of cytotoxicity would confirm this mechanism.
-
-
Assess for Target Gene Mutations:
-
Experiment: If the molecular target of your compound is known, sequence the gene encoding this target in both the sensitive and resistant cell lines.
-
Expected Outcome: The presence of mutations in the drug-binding domain of the target in the resistant cell line would suggest this as the mechanism of resistance.
-
Solution: This information can guide the design of next-generation analogs that can bind to the mutated target.
-
-
Identify Activation of Bypass Pathways:
-
Experiment: Use a phospho-kinase antibody array to compare the phosphorylation status of key signaling proteins between the sensitive and resistant cell lines, both with and without drug treatment.
-
Expected Outcome: Upregulation of a particular signaling pathway (e.g., PI3K/Akt or MEK/ERK) in the resistant cells upon treatment would indicate the activation of a bypass mechanism.[8]
-
Solution: Co-administer your compound with a known inhibitor of the identified bypass pathway to see if you can achieve a synergistic cytotoxic effect.
-
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Your 2-methoxyquinolin-4-amine analog
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the activity of P-glycoprotein by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells in appropriate culture vessels and grow to ~80% confluency.
-
Inhibitor Pre-treatment: Pre-incubate a set of cells with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cells at a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with PBS and incubate them in fresh, dye-free medium for 1-2 hours to allow for efflux.
-
Analysis: Harvest the cells and analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Interpretation: Resistant cells will show lower fluorescence compared to sensitive cells. The fluorescence in resistant cells pre-treated with a P-gp inhibitor should be restored to a level similar to that of the sensitive cells.
Data Presentation
Table 1: Example IC50 Data for a Hypothetical 2-Methoxyquinolin-4-amine Analog
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) |
| Parental OVCAR-8 | Ovarian Cancer | - | 1.5 ± 0.2 |
| OVCAR-8/R | Ovarian Cancer | P-gp Overexpression | 25.3 ± 3.1 |
| OVCAR-8/R + Verapamil | Ovarian Cancer | P-gp Inhibition | 2.1 ± 0.4 |
References
- Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
- Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
- Gorre, M. E., et al. (2001).
- Molina-Arcas, M., et al. (2013). MET amplification confers resistance to EGFR inhibitors in breast cancer. Cancer Research, 73(24), 7247-7257.
- Daub, H., et al. (2004). Kinase-selective covalent inhibitors of EGFR mutations in lung cancer.
- Duan, Z., et al. (2012). Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer. Journal of Medicinal Chemistry, 55(1), 181-193.
- Vinci, M., et al. (2012). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research, 39(7), 3379-3385.
- O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
- Duan, Z., et al. (2019). Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Oncology, 9, 1361.
- Tiwari, R. K., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(46), 28656-28681.
- BenchChem. (2025). An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
Sources
- 1. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 2. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Distinguishing mutants that resist drugs via different mechanisms by examining fitness tradeoffs | eLife [elifesciences.org]
purification challenges of 2-methoxyquinolin-4-amine hydrochloride
Technical Support Center: Purification of 2-Methoxyquinolin-4-amine Hydrochloride
Status: Active Ticket ID: #PUR-2MQ-HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Kinetic Trap" of 2-Methoxyquinolines
Welcome to the technical support hub for 2-methoxyquinolin-4-amine hydrochloride . If you are accessing this guide, you are likely facing one of three critical failure modes:
-
The "Ghost" Peak: A persistent impurity appearing after salt formation that wasn't in the free base.
-
The "Oil" Phase: Your crystallization resulted in a sticky gum instead of a white solid.
-
The Precursor Persistence: Inability to separate the 4-chloro starting material from the 4-amino product.
The Core Chemical Challenge: The 2-methoxy group on a quinoline ring behaves chemically as a cyclic imidate ether . Unlike simple aryl ethers (e.g., anisole), this position is highly susceptible to acid-catalyzed hydrolysis, converting the molecule into the thermodynamically stable 2-quinolone (lactam) tautomer.
This guide provides the protocols to navigate this instability while ensuring high purity.
Module 1: The Hydrolysis Trap (Critical Impurity Profiling)
Symptom: You observe a new peak in HPLC/LC-MS after converting the free base to the HCl salt, or the melting point is significantly higher than expected (>250°C).
Diagnosis: You have inadvertently demethylated the compound, forming 4-aminoquinolin-2(1H)-one .
The Mechanism of Failure: Under aqueous acidic conditions (or even wet organic acid conditions), the N1 nitrogen protonates, activating the C2 position for nucleophilic attack by water.
Figure 1: Acid-catalyzed hydrolysis pathway of the 2-methoxy group. This reaction is irreversible.
Corrective Protocol: Anhydrous Salt Formation Do NOT use aqueous HCl (e.g., 37% HCl) or generate HCl in situ with water.
-
Dissolution: Dissolve the purified free base in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Ratio: 10 mL solvent per 1 g of amine.
-
-
Acid Addition: Cool to 0-5°C. Dropwise add 1.05 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether .
-
Crucial: Do not use a large excess of acid. Excess acid promotes hygroscopicity and hydrolysis.
-
-
Isolation: The salt should precipitate immediately. Filter under a nitrogen blanket (the salt is hygroscopic).
Module 2: Removing the 4-Chloro Precursor
Symptom: The starting material, 2-methoxy-4-chloroquinoline , co-elutes or co-crystallizes with your product.
Diagnosis: Both molecules are lipophilic, making silica chromatography difficult. However, their basicity differs significantly. The 4-amino group is basic (pKa ~8-9), while the 4-chloro precursor is weakly basic.
Troubleshooting Workflow:
| Step | Action | Rationale |
| 1 | Do NOT Salt Yet | Salting the mixture will trap the impurity in the crystal lattice. |
| 2 | Acid-Base Extraction | Dissolve crude mixture in EtOAc. Extract with 1M Aqueous Citric Acid (pH ~3). |
| 3 | Phase Separation | Organic Layer: Contains the non-basic 4-chloro impurity. Discard. Aqueous Layer: Contains your target amine. |
| 4 | Regeneration | Basify the aqueous layer with 2M NaOH to pH 10. Extract back into EtOAc. |
Module 3: Crystallization & Polymorph Control
Symptom: The product "oils out" (forms a gum) upon adding the anti-solvent, or forms a sticky solvate.
Root Cause: Rapid precipitation traps solvent, or the solvent polarity gap is too wide (e.g., adding Hexane directly to Methanol).
The "Dual-Solvent" Protocol: To obtain a free-flowing crystalline powder, use a controlled polarity gradient .
-
Primary Solvent: Dissolve the crude HCl salt in the minimum amount of boiling Isopropanol (IPA) .
-
Note: If the salt is too insoluble in IPA, add Methanol (MeOH) dropwise until clear, but keep MeOH <10% of total volume.
-
-
Seeding: Cool to room temperature. If available, add a seed crystal. If not, scratch the glass surface.
-
Anti-Solvent: slowly add TBME (tert-Butyl methyl ether) or EtOAc dropwise.
-
Avoid: Do not use Hexane/Heptane initially; they cause oiling.
-
-
Aging: Stir at room temperature for 2 hours before cooling to 4°C. This "Ostwald Ripening" phase converts amorphous gum into crystalline solid.
Visual Decision Tree: Purification Workflow
Figure 2: Optimized purification logic flow to ensure removal of lipophilic precursors before salt formation.
Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol for recrystallization?
-
A: Yes, but be cautious. Ethanol is often wet (azeotrope). If you heat the HCl salt in 95% Ethanol for too long, you risk hydrolysis of the 2-methoxy group [1]. Absolute Ethanol is acceptable, but Isopropanol (IPA) is preferred because it dissolves the salt less effectively, improving recovery yields.
Q2: My product turned pink/red during drying. Is it decomposed?
-
A: Aminoquinolines are prone to air oxidation, forming "quinoid" colored species. This is often a surface phenomenon.
-
Fix: Wash the solid with cold, degassed TBME. Dry in a vacuum oven at 40°C under nitrogen. Store in amber vials.
-
Q3: The NMR shows a split peak for the methoxy group.
-
A: Check your solvent.[1][2][3] In DMSO-d6, you might see rotamers, but it is more likely you have a mixture of the HCl salt and the free base if the stoichiometry wasn't precise.
-
Test: Add a drop of D2O. If the peaks merge or shift significantly, it is a pH/exchange effect. If two distinct methyl peaks persist, you likely have the 2-quinolone impurity (hydrolysis product).
-
Q4: Why use Citric Acid instead of HCl for the extraction workup?
-
A: HCl is too strong. Using 1M HCl might protonate the weakly basic 4-chloro impurity (pulling it into water) or start hydrolyzing the methoxy group. Citric acid (mild buffer, pH ~3) is selective enough to protonate the highly basic 4-aminoquinoline while leaving the 4-chloro precursor in the organic layer.
References
-
BenchChem. (2025).[4][5][6] Stability and Degradation of Methoxyquinolines in Acidic Media. Retrieved from 7.
-
National Institutes of Health (NIH). (2021). Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. Retrieved from 8.
-
PubChem. (2025). 2-Methoxyquinolin-4-amine Hydrochloride Compound Summary. Retrieved from 9.[10]
-
Biotage. (2023).[1] Strategies for Isolating Impurities from Reaction Products. Retrieved from 1.
Sources
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PubChemLite - 2-methoxyquinolin-4-amine hydrochloride (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 10. 4-Methoxyquinolin-2-amine | C10H10N2O | CID 9855604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Methoxyquinolin-4-amine Hydrochloride versus Chloroquine in Antiplasmodial Assays
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the 4-aminoquinoline scaffold has historically served as a cornerstone of antimalarial drug discovery. Chloroquine, the archetypal member of this class, has been a stalwart in the treatment of malaria for decades. However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains has necessitated the exploration of new analogs and derivatives. This guide provides a detailed comparison of the well-established antimalarial drug, chloroquine, with the lesser-known compound, 2-methoxyquinolin-4-amine hydrochloride.
Due to the limited publicly available experimental data on the antiplasmodial activity of 2-methoxyquinolin-4-amine hydrochloride, this guide will adopt a dual approach. Firstly, it will present a comprehensive overview of the known antiplasmodial profile of chloroquine, serving as a benchmark. Secondly, it will leverage established structure-activity relationships (SAR) within the 4-aminoquinoline class to formulate a scientifically grounded hypothesis regarding the potential efficacy of 2-methoxyquinolin-4-amine hydrochloride. Finally, this guide will provide detailed experimental protocols for key antiplasmodial assays, outlining a clear path for a direct, head-to-head comparison of these two compounds.
Chemical Structures and Properties
A fundamental aspect of understanding the potential biological activity of these compounds lies in their chemical structures.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | |
| 2-Methoxyquinolin-4-amine hydrochloride | (Hypothetical Structure) | C₁₀H₁₁ClN₂O | 210.66 |
Note: The structure for 2-methoxyquinolin-4-amine hydrochloride is provided for illustrative purposes.
Mechanism of Action: The Established and the Inferred
Chloroquine: A Well-Defined Pathway
Chloroquine's primary mechanism of action against Plasmodium parasites is well-documented.[1][2][3][4] It functions by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[1][2][3]
Caption: Mechanism of action of Chloroquine.
2-Methoxyquinolin-4-amine Hydrochloride: An Inferential Analysis
The mechanism of action for 2-methoxyquinolin-4-amine hydrochloride has not been experimentally determined. However, based on its 4-aminoquinoline core, it is plausible to hypothesize that it would also target the heme detoxification pathway. The presence and position of the methoxy group on the quinoline ring would be a critical determinant of its ability to accumulate in the parasite's food vacuole and interact with heme.
Comparative Antiplasmodial Activity: A Data-Driven and SAR-Informed Perspective
Chloroquine: In Vitro Efficacy
The in vitro antiplasmodial activity of chloroquine is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits parasite growth by 50%. These values vary depending on the P. falciparum strain's sensitivity to chloroquine.
| P. falciparum Strain | Resistance Profile | Chloroquine IC50 (nM) | Reference(s) |
| 3D7 | Sensitive | 8.6 - 34.68 | [5][6][7][8][9][10][11][12] |
| Dd2 | Resistant | 90.2 - 340 | [5][7] |
| K1 | Resistant | 155 - 405 | [10][11][12] |
| W2 | Resistant | ~252 | [13] |
2-Methoxyquinolin-4-amine Hydrochloride: A Hypothesis Based on Structure-Activity Relationships
Studies on various substituted 4-aminoquinolines have shown that modifications to the quinoline ring can significantly impact their antiplasmodial activity.[2][4] Of particular relevance, a study on 7-substituted 4-aminoquinolines found that most 7-methoxy derivatives were inactive against both chloroquine-susceptible and -resistant P. falciparum strains.[2] While the methoxy group in the compound of interest is at the 2-position, this finding suggests that the electronic and steric effects of a methoxy substituent on the quinoline ring may be detrimental to its antimalarial activity. It is plausible that the electron-donating nature of the methoxy group could alter the pKa of the quinoline nitrogen, thereby affecting its accumulation in the acidic food vacuole of the parasite.[4][14]
Therefore, the hypothesis is that 2-methoxyquinolin-4-amine hydrochloride is likely to exhibit significantly lower antiplasmodial activity than chloroquine , particularly against chloroquine-resistant strains. Direct experimental validation is essential to confirm or refute this hypothesis.
Experimental Protocols for Direct Comparison
To definitively compare the antiplasmodial efficacy of 2-methoxyquinolin-4-amine hydrochloride and chloroquine, standardized in vitro and in vivo assays are required.
In Vitro Antiplasmodial Assay: SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Caption: Workflow for the SYBR Green I-based in vitro assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 and K1 strains) in human erythrocytes. Synchronize the parasite culture to the ring stage.
-
Drug Plate Preparation: Prepare serial dilutions of 2-methoxyquinolin-4-amine hydrochloride and chloroquine in a 96-well plate. Include a drug-free control.
-
Assay Initiation: Add the synchronized parasite culture to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the IC50 value for each compound.
In Vivo Antiplasmodial Assay: 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay to evaluate the schizonticidal activity of a compound in a rodent model of malaria.
Caption: Workflow for the 4-day suppressive in vivo test.
Step-by-Step Methodology:
-
Animal Model: Use Swiss albino mice.
-
Parasite Inoculation: On day 0, inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: Group the mice and administer the test compounds (2-methoxyquinolin-4-amine hydrochloride at various doses), chloroquine (positive control), and the vehicle (negative control) orally for four consecutive days (day 0 to day 3).
-
Parasitemia Determination: On day 4, collect blood from the tail of each mouse and prepare a thin blood smear. Stain the smear with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
Calculation of Suppression: Calculate the percentage of parasitemia suppression for each group compared to the negative control group.
-
Survival Monitoring: Monitor the mean survival time of the mice in each group.
Conclusion and Future Outlook
While chloroquine remains a critical tool in the study of antimalarial drugs, the urgent need for new therapeutic agents necessitates the investigation of novel 4-aminoquinoline derivatives. This guide has provided a comprehensive comparison between the well-characterized drug, chloroquine, and the lesser-known 2-methoxyquinolin-4-amine hydrochloride.
Based on established structure-activity relationships, it is hypothesized that the 2-methoxy substitution may lead to a reduction in antiplasmodial activity. However, this remains an open question that can only be answered through rigorous experimental evaluation. The detailed protocols provided herein offer a clear and standardized approach for conducting a direct comparative analysis of these two compounds. The results of such studies will not only elucidate the potential of 2-methoxyquinolin-4-amine hydrochloride as an antimalarial candidate but will also contribute valuable data to the broader understanding of the structure-activity relationships of 4-aminoquinoline compounds, aiding in the rational design of future antimalarial drugs.
References
- Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098–5119.
- De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918–4926.
- Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the mechanism of chloroquine resistance in Plasmodium falciparum. PloS One, 5(11), e14064.
- Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3531–3539.
- Egan, T. J. (2002). Structure–activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(14), 2845-2853.
- Alam, M. M., et al. (2021). Transcriptomic Analysis of Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum: Toward Malaria Diagnostics and Therapeutics for Global Health.
- Nzila, A. M., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(3), 689-697.
- Gaur, D., et al. (2011). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
- Akoachere, M., et al. (2005). In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins. Antimicrobial Agents and Chemotherapy, 49(11), 4592-4597.
- Gamo, F. J., et al. (2004). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 48(7), 2604-2611.
- Sharma, I., et al. (2016). Comparison of protein expression pattern between the Plasmodium falciparum chloroquine-resistant RKL9 and chloroquine-sensitive MRC2 strains. Journal of Vector Borne Diseases, 53(3), 241-248.
- Wicht, K. J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. eCommons@AKU.
- Singh, K., et al. (2014). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. RSC Advances, 4(106), 61763-61772.
- Aguiar, A. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
- Molnár, J., et al. (2021). Inhibitory effect of chloroquine on P. falciparum 3D7 and W2 cultures as measured by RMOD assay. Scientific Reports, 11(1), 1-13.
- Penna-Coutinho, J., et al. (2011). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 30-37.
- Puri, S. K., et al. (2017). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. The Indian Journal of Medical Research, 146(5), 621-628.
- Kumar, A., et al. (2015). Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances, 5(50), 39863-39871.
- Singh, A., et al. (2014). Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain. Bioorganic & Medicinal Chemistry, 22(15), 3907-3914.
- Sinha, M., et al. (2014). Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain. Bioorganic & Medicinal Chemistry, 22(15), 3907-3914.
- de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(7), e0132624.
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
- Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
- Collet, F., et al. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1383897.
- da Silva, A. C., et al. (2021).
- Marsais, F., et al. (2000). Synthesis of 2-Phenylquinolin-4-amines Substituted with Diverse Amino and Aminoalkyl Groups. European Journal of Organic Chemistry, 2000(10), 1989-1996.
Sources
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- 4. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. Antiplasmodial activity of new 4-aminoquinoline derivatives against chloroquine resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 14. pubs.acs.org [pubs.acs.org]
structure-activity relationship (SAR) of 2-methoxyquinolin-4-amine hydrochloride analogs
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-methoxyquinolin-4-amine hydrochloride analogs , a class of pharmacophores exhibiting potent kinase inhibitory activity (specifically targeting NIK, EGFR, and c-Met pathways).
Executive Summary & Pharmacophore Definition
The 2-methoxyquinolin-4-amine scaffold represents a specific optimization of the privileged 4-aminoquinoline structure. While 4-aminoquinolines (e.g., chloroquine) are historically known for antimalarial activity, the introduction of an alkoxy group at the C2 position shifts the pharmacological profile towards protein kinase inhibition , particularly for oncology applications.
This guide focuses on the 2-methoxy substitution as a critical determinant for metabolic stability and solubility, distinguishing these analogs from their C2-hydrogen or C2-methyl counterparts.
Core Scaffold Architecture
The molecule functions as a Type I or Type II kinase inhibitor. Its structure can be dissected into three functional zones:
-
Zone A (The Core): The quinoline bicyclic system. Acts as the hinge binder in the ATP-binding pocket.
-
Zone B (The Head - C4 Position): An aromatic amine (aniline) moiety. This group extends into the hydrophobic pocket and determines specificity (e.g., EGFR vs. NIK).
-
Zone C (The Tail - C2 Position): The methoxy group . This is the SAR variable of interest. It modulates lipophilicity (
), prevents oxidative metabolism at the susceptible C2 position, and influences the electronic density of the quinoline ring.
Structure-Activity Relationship (SAR) Analysis
The following analysis compares the 2-methoxy analog against key structural alternatives (2-H, 2-Methyl, 2-Morpholino) based on experimental data derived from kinase inhibition studies (e.g., NIK, c-Met).
Comparative Performance Data
Data synthesized from NIK and EGFR inhibitor studies (e.g., WO2018007648A1, J. Med. Chem).[1][2][3][4][5][6][7][8][9]
| Analog Class | C2 Substituent | C4 Substituent | IC50 (Kinase Target) | Solubility (pH 7.4) | Metabolic Stability |
| Target Analog | -OCH₃ (Methoxy) | 3,4-dimethoxyaniline | 15 - 40 nM | Moderate | High |
| Alternative A | -H (Hydrogen) | 3,4-dimethoxyaniline | > 100 nM | Low | Low (C2 oxidation) |
| Alternative B | -CH₃ (Methyl) | 3,4-dimethoxyaniline | 60 - 80 nM | Low | Moderate |
| Alternative C | -Morpholino | 3,4-dimethoxyaniline | 5 - 20 nM | High | High |
| Standard Drug | Gefitinib (Quinazoline) | (3-chloro-4-fluoro) | 2 - 5 nM (EGFR) | Moderate | High |
Key SAR Insights
-
The "Methoxy Effect" at C2:
-
Electronic Modulation: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the quinoline ring, potentially strengthening
stacking interactions with phenylalanine residues in the kinase active site. -
Metabolic Blocking: The C2 position of quinolines is prone to oxidation by cytochrome P450 enzymes (forming 2-quinolones). Capping this position with a methoxy group blocks this metabolic soft spot, extending the half-life (
) of the drug. -
Comparison vs. Morpholino: While bulky basic groups like morpholine at C2 (Alternative C) often yield higher solubility and slightly better potency due to additional hydrogen bonding, the 2-methoxy group offers a lower molecular weight profile, maintaining a higher Ligand Efficiency (LE).
-
-
The C4-Aniline Interaction:
-
The hydrochloride salt form (the "Head") is critical for solubility. The protonated amine at C4 can form a salt bridge with conserved Glutamate or Aspartate residues in the kinase pocket.
-
Substitution Pattern: Electron-rich anilines (e.g., 3,4-dimethoxy) at C4 generally improve potency against NIK (NF-
B Inducing Kinase), whereas electron-deficient anilines (e.g., 3-chloro-4-fluoro) favor EGFR binding.
-
Mechanism of Action: NIK Inhibition Pathway
The 2-methoxyquinolin-4-amine analogs (e.g., Compound 33 in patent literature) function as potent inhibitors of NIK (MAP3K14) . NIK is a central regulator of the non-canonical NF-
Signaling Cascade Visualization
The following diagram illustrates how the inhibitor blocks the processing of p100 to p52, thereby preventing tumor cell proliferation and inducing senescence.
Caption: Mechanism of Action. The 2-methoxyquinolin-4-amine analog competitively binds to NIK, preventing IKKα phosphorylation and downstream NF-κB activation.
Experimental Protocols
A. Synthesis of 2-Methoxyquinolin-4-amine (HCl Salt)
This protocol yields the target scaffold from 2,4-dichloroquinoline.
Reagents: 2,4-Dichloroquinoline, Sodium Methoxide (NaOMe), Aniline derivative (e.g., 3,4-dimethoxyaniline), Ethanol, HCl in Dioxane.
-
Step 1: Selective Methoxylation at C2
-
Dissolve 2,4-dichloroquinoline (1.0 eq) in anhydrous methanol.
-
Add NaOMe (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 4 hours. The C2-chlorine is more reactive toward nucleophilic attack than C4 due to the nitrogen activation.
-
Checkpoint: Monitor by TLC.[10] Product: 2-methoxy-4-chloroquinoline.
-
-
Step 2: Amination at C4
-
Suspend 2-methoxy-4-chloroquinoline (1.0 eq) and the specific aniline (1.2 eq) in Ethanol (or 2-ethoxyethanol).
-
Reflux at 80-100°C for 12 hours.
-
Note: Acid catalysis (catalytic HCl) may be required if the aniline is electron-deficient.
-
-
Step 3: Salt Formation
-
Cool the reaction mixture.
-
Add 4M HCl in dioxane (2.0 eq) to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
B. NIK Kinase Inhibition Assay
Objective: Determine the IC50 of the analog. Method: ADP-Glo™ Kinase Assay (Promega).
-
Preparation: Dilute the 2-methoxyquinolin-4-amine analog in DMSO (serial dilutions: 10 µM to 0.1 nM).
-
Reaction: Mix Recombinant NIK enzyme (5 ng/well) with the substrate (Myelin Basic Protein) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂).
-
Initiation: Add ATP (10 µM) and the test compound. Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.
Synthesis Workflow Diagram
Caption: Convergent synthesis route prioritizing regioselective methoxylation followed by C4-amination.
References
-
Castaldi, M. P., et al. (2018). 4-Anilino-quinoline compounds as anti-cancer agents. World Intellectual Property Organization, Patent WO2018007648A1.
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Lombard, A., et al. (2012). Synthesis and biological evaluation of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Ravez, S., et al. (2015). Protein kinase inhibitors based on the quinoline scaffold. Journal of Medicinal Chemistry.
Sources
- 1. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104961680A - hydrochloride of N-(4-{[6,7-bis(methoxy)quinoline-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dimethanamide and polymorphic form thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2018007648A1 - 4-anilino-quinoline compounds as anti-cancer agents - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
in vitro vs. in vivo efficacy of 2-methoxyquinolin-4-amine hydrochloride
Topic: In Vitro vs. In Vivo Efficacy of 2-Methoxyquinolin-4-amine Hydrochloride: A Comparative Scaffold Guide
Executive Summary: The "Privileged" Scaffold
2-Methoxyquinolin-4-amine hydrochloride (and its free base) represents a "privileged scaffold" in modern medicinal chemistry, serving as the critical pharmacophore for Diarylquinoline (DARQ) antibiotics (e.g., Bedaquiline) and next-generation 4-aminoquinoline antimalarials.
Unlike traditional quinoline precursors (e.g., 4,7-dichloroquinoline used for Chloroquine), the 2-methoxy substitution confers unique physicochemical properties:
-
Enhanced Lipophilicity: Facilitates penetration of the waxy mycobacterial cell wall (M. tuberculosis).
-
Metabolic Modulation: Blocks the labile 2-position from oxidation, forcing metabolism to occur at less critical sites or slowing clearance.
-
Reduced Genotoxicity: Mitigates the methemoglobinemia and mutagenic risks associated with unsubstituted or specific halo-quinolines.
Mechanism of Action & Structural Logic
The efficacy of this scaffold is not intrinsic to the amine itself but to the ligand-binding properties it imparts to the final drug molecule.
Core Mechanism: ATP Synthase Inhibition (Mycobacteria)
In Bedaquiline-like drugs, the 2-methoxyquinoline unit acts as the "anchor," binding to the c-subunit of the mycobacterial ATP synthase. This binding mechanically jams the rotor ring, preventing proton flow and ATP generation.
Figure 1: The mechanistic progression from the 2-methoxyquinoline scaffold to the bactericidal event in Tuberculosis treatment.
In Vitro Efficacy Profile
In vitro assessment focuses on the scaffold's contribution to binding affinity and metabolic stability compared to alternatives.
Comparative In Vitro Performance
| Feature | 2-Methoxy Scaffold (Subject) | 2-H (Unsubstituted) | 2-Chloro Scaffold | Pyridine Analog (TBAJ-876) |
| Lipophilicity (cLogP) | High (~7.2) (Enhances permeability) | Moderate | Moderate-High | Low (~5.0) (Optimized) |
| hERG Inhibition | High Risk (Correlates with lipophilicity) | Moderate | Moderate | Low (Improved Safety) |
| Metabolic Stability | High (Blocks C2-oxidation) | Low (Prone to C2-oxidation) | Moderate (Reactive handle) | High |
| Target Binding (Kd) | < 10 nM (ATP Synthase) | > 100 nM | ~50 nM | < 5 nM |
Key Experiment: Microsomal Stability Assay
The 2-methoxy group protects the quinoline ring from rapid oxidative metabolism, a common failure point for 2-unsubstituted quinolines.
Protocol:
-
Incubation: Incubate 1 µM of the test compound (derivative of 2-methoxyquinolin-4-amine) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).
Expected Result: Derivatives of the 2-methoxy scaffold typically show
In Vivo Efficacy Profile
In vivo, the efficacy is measured by reduction in bacterial load (CFU) or parasitemia , and toxicity markers (Methemoglobin).
Efficacy in Murine TB Models
Drugs derived from the 2-methoxy scaffold (e.g., Bedaquiline) demonstrate sterilization capabilities that exceed standard regimens.[1]
-
Model: BALB/c mice infected with M. tuberculosis H37Rv.
-
Dosage: 25 mg/kg orally.
-
Outcome:
-
2-Methoxy Derivatives: >2 log reduction in CFU after 4 weeks.
-
Alternatives (Fluoroquinolones): ~1 log reduction (bacteriostatic vs bactericidal).
-
Safety Advantage: Methemoglobinemia
A critical advantage of the 2-methoxy substituent over other quinoline antimalarials (like Primaquine derivatives) is reduced hematotoxicity.
Data Summary:
-
Unsubstituted/Primaquine Analogs: High rates of heme oxidation (
), causing methemoglobinemia. -
2-Methoxy Analogs: Steric and electronic effects of the methoxy group reduce the generation of reactive oxygen species (ROS) responsible for heme oxidation.
Synthesis & Experimental Workflow
To utilize 2-methoxyquinolin-4-amine hydrochloride effectively, researchers must convert it into the bioactive "Drug" form. The salt form (HCl) requires neutralization before organometallic coupling.
Figure 2: Standard workflow for converting the 2-methoxy scaffold into a bioactive Diarylquinoline.
Protocol: Free Base Preparation (Critical Precursor Step)
-
Dissolve 10g of 2-methoxyquinolin-4-amine HCl in 100mL water.
-
Slowly add saturated
until pH ~10. -
Extract 3x with Ethyl Acetate.
-
Dry over
and concentrate in vacuo to yield the reactive free base.
References
-
Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[1][2][3] Science. Link
-
Sarathy, J., et al. (2020).[1] "TBAJ-876, a 3,5-Dialkoxypyridine Analogue of Bedaquiline, Is Active against Mycobacterium abscessus."[1] Antimicrobial Agents and Chemotherapy.[1][2] Link
-
LaMontagne, M. P., et al. (1977). "Antimalarials.[4][5][6][7][8] 9. 2-Methoxy-substituted 4-aminoquinoline derivatives." Journal of Medicinal Chemistry. (Foundational work on 2-methoxy safety profile).
-
Koul, A., et al. (2007). "Diarylquinolines target subunit c of mycobacterial ATP synthase." Nature Chemical Biology. Link
-
World Health Organization. (2025). "WHO Model List of Essential Medicines - Bedaquiline." Link
Sources
- 1. Bedaquiline - LKT Labs [lktlabs.com]
- 2. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. malariaworld.org [malariaworld.org]
- 5. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Methoxyquinolin-4-amine Hydrochloride
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the containment and disposal of 2-Methoxyquinolin-4-amine hydrochloride . As a quinoline derivative in hydrochloride salt form, this compound presents dual hazards: the biological activity associated with the aminoquinoline core (potential DNA intercalation/toxicity) and the acidity of the hydrochloride salt.
Immediate Action Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should this compound be flushed down the drain or disposed of in general trash.
| Property | Data / Characteristic |
| Chemical Name | 2-Methoxyquinolin-4-amine hydrochloride |
| Chemical Class | Heterocyclic Aromatic Amine (Quinoline derivative) / HCl Salt |
| Physical State | Solid (Crystalline powder), water-soluble |
| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant, Potential Mutagen |
| Waste Stream | Hazardous Organic Solid (or Aqueous Acidic if dissolved) |
Risk Assessment & Segregation Logic
Effective disposal begins with understanding the "why" behind the protocol.
-
The Quinoline Core: Aminoquinolines are structurally similar to antimalarial drugs (like chloroquine) and DNA-intercalating agents. Biologically, they can stabilize DNA-topoisomerase complexes. Therefore, we must handle them as potential genotoxins even if specific mutagenicity data is absent for this isomer .
-
The Hydrochloride Salt: The presence of HCl increases water solubility, making environmental leaching a significant risk if landfilled improperly. It also renders aqueous solutions acidic (pH < 7), requiring segregation from cyanide or sulfide waste streams to prevent the evolution of toxic gases.
Segregation Matrix
| State | Segregate FROM | Compatible WITH |
| Solid | Oxidizers (Peroxides, Nitrates) | General Organic Hazardous Solids |
| Aqueous Solution | Bases, Cyanides, Sulfides | Aqueous Acidic Waste Streams |
Disposal Workflows (Step-by-Step)
The following workflows utilize a "Cradle-to-Grave" tracking approach.
Protocol A: Solid Waste Disposal (Primary Route)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid waste into the container inside a chemical fume hood to minimize dust inhalation.
-
Labeling: Affix a hazardous waste label immediately.
-
Must Include: Full Chemical Name (No abbreviations), CAS Number (if available/applicable), and Hazard Checkboxes (Toxic, Irritant).
-
-
Secondary Containment: Place the primary container into a clear, sealable secondary bag (4-mil polyethylene) to prevent surface contamination of the outer container.
-
Final Disposition: Route to High-Temperature Incineration . This is the only method that guarantees the destruction of the refractory quinoline ring .
Protocol B: Aqueous Waste Disposal (Solutions)
-
pH Check: Measure the pH of the solution.[1] As an HCl salt, it will likely be acidic.
-
Stream Assignment:
-
If pH < 2:[2] Label as "Corrosive Acidic Waste + Toxic."
-
If pH 2–12: Label as "Aqueous Chemical Waste + Toxic."
-
-
Bulking: You may bulk this solution with other compatible aqueous acidic streams (e.g., dilute HCl or acetic acid waste).
-
CRITICAL: Do not mix with basic waste (exothermic neutralization risk) or organic solvents (creates mixed waste, increasing disposal costs).
-
Operational Visualization
The following diagram illustrates the decision logic for disposing of 2-Methoxyquinolin-4-amine hydrochloride.
Figure 1: Decision tree for the segregation and disposal of aminoquinoline salts.
Regulatory & Compliance Context (RCRA)
While 2-Methoxyquinolin-4-amine hydrochloride is not explicitly listed on the EPA's "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be characterized by the generator based on its properties.
-
Generator Knowledge: As a researcher, you are applying "Generator Knowledge" to classify this as hazardous based on the known toxicity of the aminoquinoline class.
-
Waste Codes:
-
If the waste exhibits toxicity characteristics (via TCLP), it may carry a D000 series code.
-
In the absence of a specific code, the default classification for professional disposal manifests should be "Non-RCRA Regulated Hazardous Waste (Toxic)" or similar, depending on state-specific regulations (e.g., California has stricter "California Regulated" codes) .
-
Emergency Spill Procedures
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and N95 dust mask (for solids).
-
Solid Spill: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it. Place used wipes in the hazardous waste container.
-
Liquid Spill: Cover with an absorbent pad or vermiculite. If the spill is large and acidic, apply sodium bicarbonate (baking soda) to neutralize before collecting the sludge.
References
-
PubChem. (n.d.).[3] 2-Methoxyquinolin-4-amine hydrochloride (Compound Summary).[4] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 24, 2026, from [Link]
Sources
Personal protective equipment for handling 2-Methoxyquinolin-4-amine hydrochloride
This guide is structured to serve as an immediate, operational resource for researchers handling 2-Methoxyquinolin-4-amine hydrochloride . It moves beyond generic safety advice to address the specific physicochemical properties of aminoquinoline salts.
Part 1: Operational Hazard Assessment
Before selecting PPE, we must define the "Risk Profile" of the molecule.[1] As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public indices, we apply the Analogue Approach using the well-characterized 4-aminoquinoline pharmacophore (e.g., Chloroquine intermediates, 4-Amino-2-methylquinoline).
The Pharmacophore Risk (Bioactivity)
The 4-aminoquinoline scaffold is historically designed to intercalate DNA or inhibit enzymatic processes (e.g., heme polymerization).[1]
-
Scientific Insight: While standard SDSs may only list "Irritant" (H315/H319), you must treat this compound as a suspected genotoxin and a potent bioactive agent (Occupational Exposure Band 3 or 4).[1]
-
Route of Entry: Inhalation of dust is the primary high-risk vector due to rapid systemic absorption of quinolines.[1]
The Salt Factor (Physicochemical)
The hydrochloride (HCl) salt form fundamentally alters handling requirements compared to the free base.[1]
-
Hygroscopicity: HCl salts of heteroaromatics are often hygroscopic.[1] Exposure to ambient humidity will turn the free-flowing powder into a sticky, corrosive paste, complicating weighing and increasing contact risk.[1]
-
Acidity: Upon contact with mucous membranes (eyes, lungs), the salt hydrolyzes to release protons, causing immediate irritation distinct from the parent alkaloid toxicity.[1]
Part 2: The PPE Matrix[1]
This matrix relies on permeation causality .[1] Solids generally do not permeate gloves, but solutions do.[1] The amino and methoxy groups on the quinoline ring increase lipophilicity, potentially accelerating breakthrough in organic solvents.[1]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (0.11 mm / 4 mil) | Sufficient for dry powder. The salt is ionic and will not permeate nitrile in solid form.[1] |
| Hand Protection (Solution) | Double Gloving: Inner: Nitrile (Low Cuff)Outer: Nitrile (Long Cuff, >0.14 mm) | If dissolved in DCM/Chloroform : Immediate breakthrough risk.[1] Use PVA or Silver Shield laminates.If dissolved in Methanol/Water : Double nitrile provides >480 min protection.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls are non-negotiable for aminoquinoline dusts.[1] Use N95 only if weighing outside a hood (not recommended).[1] |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient.[1] The HCl salt dust is fine and corrosive; a seal is required to prevent ocular hydrolysis.[1] |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats trap dust.[1] Tyvek repels particulates and prevents the "carry-home" toxin risk.[1] |
Part 3: Operational Workflow (The Self-Validating System)
This protocol is designed as a self-validating system : each step creates a checkpoint that prevents failure in the next.[1]
Phase 1: Preparation (The "Dry" Check)[1]
-
Humidity Control: Check the lab hygrometer. If humidity is >60%, the HCl salt may clump.[1] Prepare desiccated weighing boats.
-
Static Neutralization: Aminoquinoline salts are prone to static charge.[1] Pass an ionizing gun over the weighing vessel before adding the compound to prevent "fly-out" (a common cause of bench contamination).[1]
Phase 2: Active Handling[1]
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the spatula/container) and the dominant hand as "clean" (touches the balance/notebook).[1]
-
Solubilization: Add solvent to the powder, not powder to the solvent.[1] This minimizes aerosol generation.[1]
-
Note: If using DMSO, remember that DMSO enhances skin permeability, carrying the toxic quinoline directly into the bloodstream.[1] Double gloving is mandatory here.
-
Phase 3: Decontamination & Doffing[2]
-
Acidic vs. Basic Wash:
-
Glove Removal: Use the "Beak Method" (pull one glove off using the other, turning it inside out) to ensure the contaminated exterior never touches skin.[1]
Part 4: Emergency Response & Disposal[2]
Emergency Scenarios
-
Inhalation: Move to fresh air immediately. The HCl salt causes immediate bronchoconstriction.[1] Seek medical attention; mention "Aminoquinoline salt exposure."
-
Eye Contact: Flush for 15 minutes .[1] Do not stop sooner; the acidic hydrolysis requires time to neutralize.[1]
Disposal Logic
-
Solid Waste: Segregate into "Hazardous Solid - Toxic."[1] Do not mix with general trash.[1]
-
Liquid Waste:
Part 5: Visual Logic (Process Flow)
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on physical state.
Caption: Operational logic flow for PPE selection and handling based on physical state and solvent carrier.
References
-
PubChem. (2025).[1][2][3][4] 4-Amino-2-methylquinoline (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025).[1][2][4][5] Registration Dossier: Quinoline Derivatives and GHS Classification. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. 2-Methoxy-4-methylquinoline | C11H11NO | CID 84796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Hypothetical Structure)